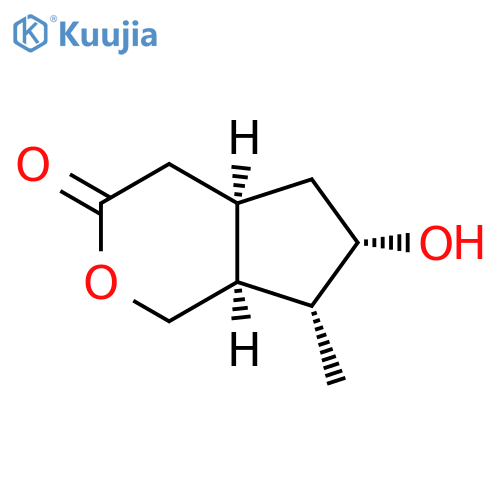Cas no 99946-04-0 (Isoboonein)

Isoboonein structure
Isoboonein 化学的及び物理的性質
名前と識別子
-
- Cyclopenta[c]pyran-3(1H)-one,hexahydro-6- hydroxy-7-methyl-,(4aR,6S,7R,7aS)-
- Isoboonein
- (4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
- (4aR,6S,7R,7aS)-Hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one
- (+)-Isoboonein
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, [4aR-(4a,6,7,7a)]-; (4aR,6S,7R,7aS)-Hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one
- DTXSID40447591
- 99946-04-0
- Borontrifluoridedimethyletherate
- FS-9227
- AKOS030591603
- (4AR,6S,7R,7aS)-6-hydroxy-7-methylhexahydrocyclopenta[c]pyran-3(1H)-one
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, (4aR,6S,7R,7aS)-
- [ "" ]
- (4AR,6S,7R,7AS)-6-HYDROXY-7-METHYL-HEXAHYDRO-1H-CYCLOPENTA[C]PYRAN-3-ONE
- DA-74541
-
- インチ: InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
- InChIKey: DPDXVBIWZBJGSX-XUTVFYLZSA-N
- ほほえんだ: O=C1OC[C@@H]2[C@H]([C@@H](O)C[C@@H]2C1)C
計算された属性
- せいみつぶんしりょう: 170.09400
- どういたいしつりょう: 170.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 339.9±35.0 °C at 760 mmHg
- フラッシュポイント: 153.4±18.7 °C
- PSA: 46.53000
- LogP: 0.56640
- じょうきあつ: 0.0±1.7 mmHg at 25°C
Isoboonein セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Isoboonein 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I61750-5mg |
(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
99946-04-0 | ,HPLC≥95.0% | 5mg |
¥4000.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4267-5mg |
Isoboonein |
99946-04-0 | 5mg |
¥ 2760 | 2024-07-20 | ||
| A2B Chem LLC | AB80829-5mg |
Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, (4aR,6S,7R,7aS)- |
99946-04-0 | 95.0% | 5mg |
$494.00 | 2024-07-18 | |
| TargetMol Chemicals | TN4267-1 mL * 10 mM (in DMSO) |
Isoboonein |
99946-04-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4267-1 mg |
Isoboonein |
99946-04-0 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4267-5 mg |
Isoboonein |
99946-04-0 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
| A2B Chem LLC | AB80829-1mg |
Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, (4aR,6S,7R,7aS)- |
99946-04-0 | 95% | 1mg |
$427.00 | 2024-05-20 | |
| TargetMol Chemicals | TN4267-1 ml * 10 mm |
Isoboonein |
99946-04-0 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 |
Isoboonein 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
99946-04-0 (Isoboonein) 関連製品
- 132237-63-9(Alyxialactone)
- 141-38-8(2-Oxiraneoctanoic acid,3-octyl-, 2-ethylhexyl ester)
- 4430-31-3(Octahydro-2H-chromen-2-one)
- 53-39-4(Oxandrolone)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
